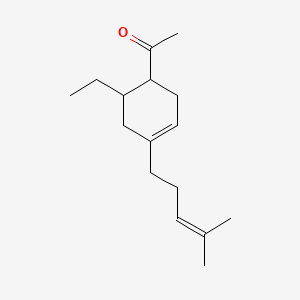
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2,2-diethoxyethoxy group and a 1,1-dimethylpropyl group. This compound may have applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which is then functionalized with the desired substituents.
Reaction Conditions:
Catalysts and Reagents: Common catalysts for these reactions include Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the substituents on the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene may have several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylbutyl)benzene: Similar structure with a different alkyl group.
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpentyl)benzene: Another analog with a longer alkyl chain.
Uniqueness
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene is unique due to its specific combination of substituents, which may confer distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
94159-33-8 |
|---|---|
Fórmula molecular |
C17H28O3 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1-(2,2-diethoxyethoxy)-4-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C17H28O3/c1-6-17(4,5)14-9-11-15(12-10-14)20-13-16(18-7-2)19-8-3/h9-12,16H,6-8,13H2,1-5H3 |
Clave InChI |
CFAFOHRNOPBXBY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)OCC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



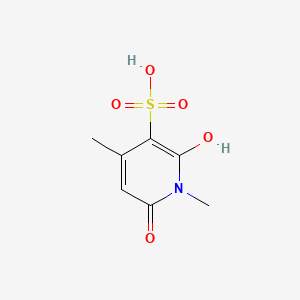
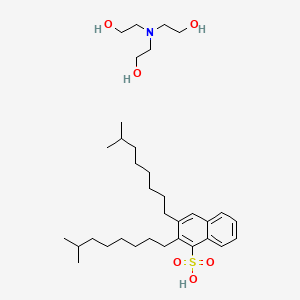

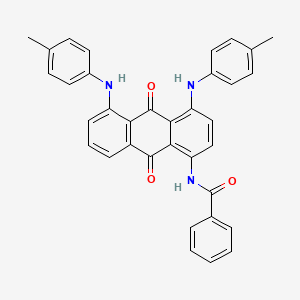
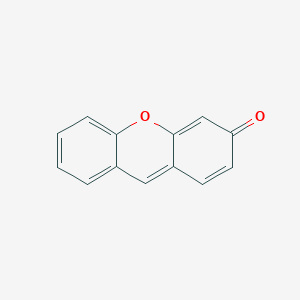
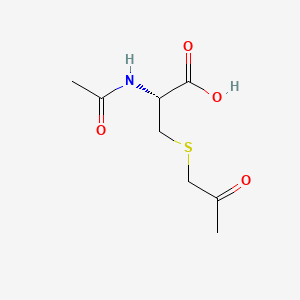
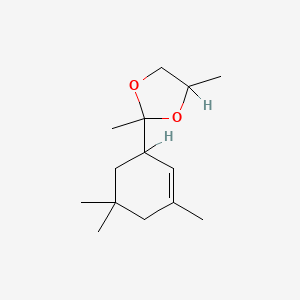
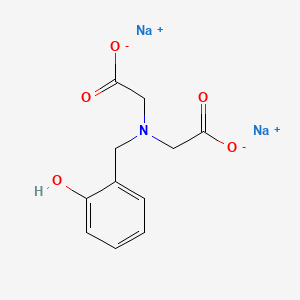
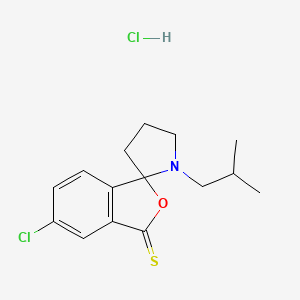
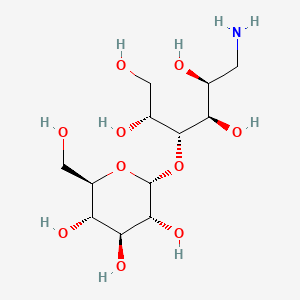
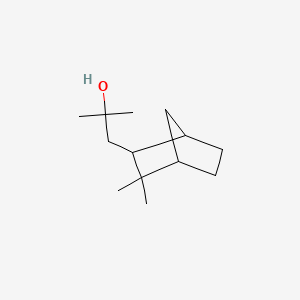
![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)
